molecular formula C14H10ClFN2O3 B4590921 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B4590921
M. Wt: 308.69 g/mol
InChI Key: QLWKKLCXLOZKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-2-fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 4-chloro-2-fluoroaniline with isocyanates under controlled conditions. The process begins with the preparation of 4-chloro-2-fluoroaniline, which is then reacted with an appropriate isocyanate to form the desired compound. The reaction is usually carried out in a non-chlorinated organic solvent at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-9-3-6-12(11(16)7-9)18-14(21)17-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKKLCXLOZKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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